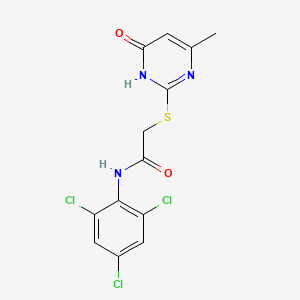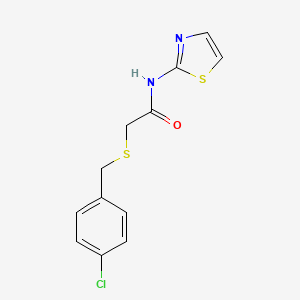![molecular formula C20H25N4O3S+ B15007187 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N,N-dimethyl-N-(4-nitrobenzyl)ethanaminium](/img/structure/B15007187.png)
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N,N-dimethyl-N-(4-nitrobenzyl)ethanaminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL[(4-NITROPHENYL)METHYL]AZANIUM is a complex organic molecule with potential applications in various scientific fields. This compound features a pyridine ring substituted with cyano, methoxymethyl, and methyl groups, along with a sulfanylethyl chain linked to a dimethylazanium moiety bearing a nitrophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL[(4-NITROPHENYL)METHYL]AZANIUM can be achieved through multiple synthetic routes. Common methods include:
Solid-State Method: Involves mixing metal oxides and heating them to high temperatures.
High-Pressure Method: Adds external pressure during heating to influence material formation.
Hydrothermal Method: Mimics mineral formation by heating metal salts in water inside a pressurized vessel.
Molten Salt Method: Uses melted metal salts to form a thick liquid that allows crystals to precipitate as it cools.
Combustion Method: Involves dissolving metal salts in water to form a gel that ignites, rapidly producing the desired material.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above methods, with a focus on optimizing yield and purity. Techniques such as continuous flow synthesis and automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology
In biological research, it may serve as a probe or marker due to its unique chemical properties.
Medicine
Industry
In industrial applications, the compound may be used in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism by which (2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL[(4-NITROPHENYL)METHYL]AZANIUM exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biochemical processes, leading to desired outcomes such as inhibition or activation of specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroanilines: Chemical compounds with an aniline ring substituted with two chlorine atoms.
Sitagliptin: An anti-diabetic medication used to treat type 2 diabetes.
Uniqueness
The uniqueness of (2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL[(4-NITROPHENYL)METHYL]AZANIUM lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in similar compounds.
Eigenschaften
Molekularformel |
C20H25N4O3S+ |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylethyl-dimethyl-[(4-nitrophenyl)methyl]azanium |
InChI |
InChI=1S/C20H25N4O3S/c1-15-11-17(14-27-4)19(12-21)20(22-15)28-10-9-24(2,3)13-16-5-7-18(8-6-16)23(25)26/h5-8,11H,9-10,13-14H2,1-4H3/q+1 |
InChI-Schlüssel |
UIMMSSVDHIMBNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)SCC[N+](C)(C)CC2=CC=C(C=C2)[N+](=O)[O-])C#N)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15007109.png)
methanone](/img/structure/B15007112.png)

![Methyl 3-hydroxy-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(trifluoromethyl)thiophene-2-carboxylate](/img/structure/B15007119.png)

![N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15007149.png)
![N-{2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B15007152.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(furan-2-ylmethyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B15007165.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B15007178.png)
![2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B15007184.png)
![4-ethoxy-3-nitro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B15007195.png)
![N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B15007203.png)
![3-(3-Bromophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B15007205.png)
